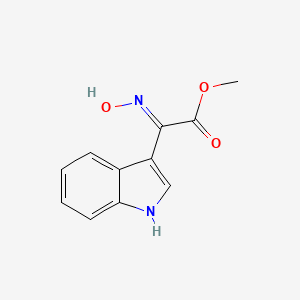

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in both natural and synthetic compounds. The indole framework consists of a benzene ring fused to a pyrrole ring, making it a versatile scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester typically involves a condensation reaction between 1H-indole carbaldehyde oxime and methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or oxime functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the oxime or ester groups.

Substitution: Substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as:

- Oxidation : The oxime group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The oxime can be reduced to yield corresponding amines.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

These reactions make it useful in synthesizing more complex organic molecules.

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma cells. One study found that it increased reactive oxygen species levels and induced apoptosis in resistant cancer cell variants, suggesting its mechanism involves modulation of specific cellular pathways such as NADPH oxidase and Sirtuin pathways .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects. Its ability to interact with biological macromolecules through hydrogen bonding and its indole ring's capacity to modulate enzyme activity make it a candidate for drug development .

Industry

The compound has applications in industrial chemistry as well. It is used in the development of new materials and as a precursor for synthesizing dyes and pigments due to its bioactive properties. The optimization of synthetic routes for industrial production ensures high yields and purity, which are essential for commercial applications .

Mecanismo De Acción

The mechanism of action of Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Similar structure but different functional groups.

1-((1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones: Contains a triazole ring instead of an indole ring.

Uniqueness

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

Hydroxyimino-(1H-indol-3-yl)-acetic acid methyl ester, also known as MIAM (methyl ester of hydroxyimino-indole-3-acetic acid), is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the available literature on the biological activity of MIAM, focusing on its mechanisms of action, efficacy against various cell lines, and safety profiles.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 113975-75-0

MIAM has been shown to exert its effects through several mechanisms:

- Induction of Apoptosis : MIAM increases reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis. Specifically, it has been reported to induce cell death in human hepatocellular carcinoma (HCC) cells by activating pathways involving Sirtuin 3 (SIRT3) and NADPH oxidase 4 (NOX4) .

- Cell Cycle Arrest : The compound causes cell cycle arrest in the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation .

- DNA Intercalation : As a DNA intercalator, MIAM can disrupt DNA replication and transcription processes, contributing to its anticancer effects .

Efficacy Against Cancer

Numerous studies have evaluated the anticancer potential of MIAM:

- In vitro studies demonstrated that MIAM significantly inhibited the growth of HCC Bel-7402 cells and their resistant variants (Bel-7402/5FU). The inhibition rates were notably higher in resistant cells, indicating a potential for overcoming drug resistance .

- A dose-dependent study showed that MIAM at concentrations of 20 µM, 40 µM, and 60 µM resulted in growth inhibition rates of 37.1%, 60.1%, and 68.7% respectively in resistant Bel-7402/5FU cells .

- The compound also exhibited selective cytotoxicity against various cancer cell lines including HeLa and HepG2, with an LD50 value exceeding 890 µmol/kg in healthy mouse models, indicating a favorable safety profile .

Antimicrobial Activity

Research has also explored the antimicrobial properties of MIAM:

- In a comparative study against clinically relevant pathogens such as Staphylococcus aureus and E. coli, MIAM demonstrated moderate inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against certain strains .

Case Studies and Research Findings

A summary of key findings from various studies is presented in the table below:

Propiedades

IUPAC Name |

methyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFAXDSMSVVGQ-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.